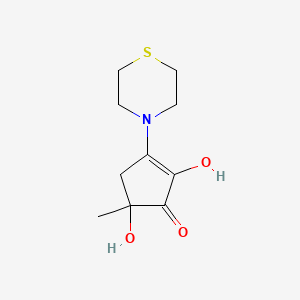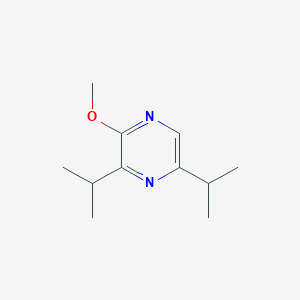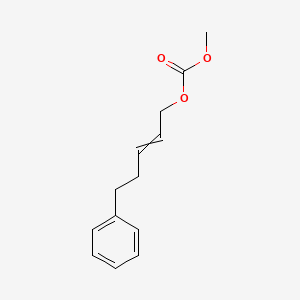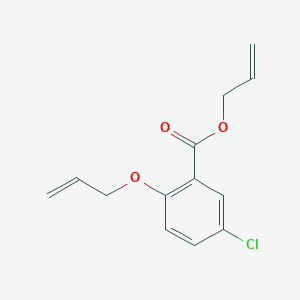
2-Allyloxy-5-chloro-benzoic acid allyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Allyloxy-5-chloro-benzoic acid allyl ester is an organic compound with the molecular formula C13H13ClO3 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an allyl ester group, and the hydrogen atom at the 5-position of the benzene ring is replaced by a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyloxy-5-chloro-benzoic acid allyl ester typically involves the esterification of 2-Allyloxy-5-chloro-benzoic acid with allyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Allyloxy-5-chloro-benzoic acid allyl ester can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent used for ester reduction.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 2-Allyloxy-5-chloro-benzoic acid.
Reduction: Formation of 2-Allyloxy-5-chloro-benzyl alcohol.
Substitution: Formation of 2-Allyloxy-5-substituted-benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-Allyloxy-5-chloro-benzoic acid allyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Allyloxy-5-chloro-benzoic acid allyl ester involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Allyloxy-5-chloro-benzoic acid: The parent compound without the allyl ester group.
2-Allyloxy-benzoic acid: Lacks the chlorine atom at the 5-position.
5-Chloro-benzoic acid allyl ester: Lacks the allyloxy group at the 2-position.
Uniqueness
2-Allyloxy-5-chloro-benzoic acid allyl ester is unique due to the presence of both the allyloxy and allyl ester groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a broader range of chemical transformations and interactions, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
787619-53-8 |
|---|---|
Molekularformel |
C13H13ClO3 |
Molekulargewicht |
252.69 g/mol |
IUPAC-Name |
prop-2-enyl 5-chloro-2-prop-2-enoxybenzoate |
InChI |
InChI=1S/C13H13ClO3/c1-3-7-16-12-6-5-10(14)9-11(12)13(15)17-8-4-2/h3-6,9H,1-2,7-8H2 |
InChI-Schlüssel |
YVDMNJJCBHJYTD-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=C(C=C(C=C1)Cl)C(=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methylene]-](/img/structure/B14226050.png)
![1-Methoxy-4-{3-[(4-methylpenta-2,3-dien-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14226062.png)
![3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine](/img/structure/B14226068.png)
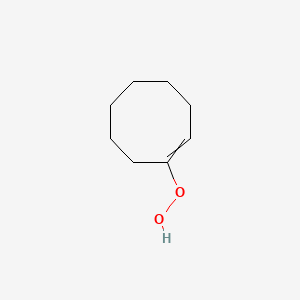

amino]-3-methyl,(2R)-](/img/structure/B14226079.png)
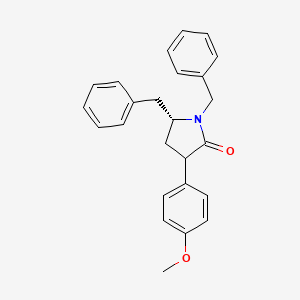
![4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14226101.png)
methanone](/img/structure/B14226104.png)
